Rotamicillin

Description

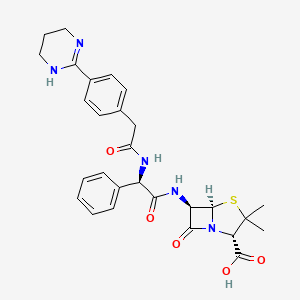

Rotamicillin (chemical name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(R)-2-phenyl-2-{2-[4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl]acetamido}acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a semi-synthetic penicillin antibiotic. It is classified under the β-lactam group and exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. The compound is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) JS13873052 and has the NIH Compound ID 3058737 . Its molecular formula (C₂₈H₃₁N₅O₅S) includes a unique side chain with a tetrahydro-pyrimidinylphenyl group, distinguishing it from other penicillins .

Properties

CAS No. |

55530-41-1 |

|---|---|

Molecular Formula |

C28H31N5O5S |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-[[2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C28H31N5O5S/c1-28(2)22(27(37)38)33-25(36)21(26(33)39-28)32-24(35)20(17-7-4-3-5-8-17)31-19(34)15-16-9-11-18(12-10-16)23-29-13-6-14-30-23/h3-5,7-12,20-22,26H,6,13-15H2,1-2H3,(H,29,30)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22+,26-/m1/s1 |

InChI Key |

PXNNCSKFUDOUJS-ZUVQJFRASA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |

Other CAS No. |

55530-41-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rotamicillin is synthesized through a multi-step process involving the following key steps:

Formation of the beta-lactam ring: The synthesis begins with the formation of the beta-lactam ring, which is a crucial structural component of this compound. This is typically achieved through the cyclization of a suitable precursor.

Acylation: The beta-lactam ring is then acylated with a specific side chain to form the desired penicillin derivative. This step involves the use of acylating agents under controlled conditions.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes. The production involves the cultivation of specific strains of Penicillium or other suitable microorganisms that can produce the beta-lactam core structure. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Rotamicillin undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring of this compound is susceptible to hydrolysis, leading to the formation of inactive penicilloic acid derivatives.

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, resulting in the formation of sulfoxides or sulfones.

Substitution: The acyl side chain of this compound can be modified through substitution reactions to create various derivatives with different pharmacological properties.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the beta-lactam ring.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.

Substitution: Substitution reactions typically involve the use of nucleophiles under mild conditions.

Major Products Formed

Hydrolysis: Penicilloic acid derivatives.

Oxidation: Sulfoxides and sulfones.

Substitution: Various penicillin derivatives with modified side chains.

Scientific Research Applications

Rotamicillin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying beta-lactam chemistry and the mechanisms of beta-lactamase enzymes.

Biology: this compound is employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of new antibacterial agents.

Medicine: It is used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.

Industry: this compound is utilized in the pharmaceutical industry for the production of antibiotic formulations and as a reference standard in quality control processes.

Mechanism of Action

Rotamicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to PBPs, this compound prevents the formation of cross-links, leading to the weakening and eventual lysis of the bacterial cell.

Comparison with Similar Compounds

Structural and Chemical Properties

Rotamicillin shares the core β-lactam structure common to all penicillins but differs in its side-chain modifications, which influence spectrum, stability, and pharmacokinetics.

Table 1: Structural and Regulatory Comparison

Key Observations :

- This compound’s tetrahydro-pyrimidinylphenyl side chain enhances stability against β-lactamases compared to amoxicillin’s simpler side chain .

- Piroxicillin contains a sulfamoylanilino group, conferring broader Gram-negative activity but higher renal toxicity .

- Apalcillin sodium’s naphthyridin-carbonyl group improves Pseudomonas aeruginosa coverage but requires sodium salt formulation for solubility .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Amoxicillin | Piroxicillin |

|---|---|---|---|

| Bioavailability | 75–85% (oral) | 80–95% (oral) | 60–70% (oral) |

| Half-life (t₁/₂) | 1.8–2.5 hours | 1.3–1.7 hours | 3.0–4.5 hours |

| Protein Binding | 25–30% | 18–20% | 45–50% |

| Excretion | Renal (70%) | Renal (60–80%) | Renal (50%) |

Pharmacodynamic Insights :

- This compound’s extended half-life compared to amoxicillin allows for less frequent dosing .

- Piroxicillin’s higher protein binding may reduce tissue penetration but prolongs serum concentrations .

- All compounds exhibit time-dependent bactericidal activity, requiring optimal dosing intervals to maintain concentrations above the MIC .

Table 3: Clinical Indications and Resistance Profiles

Biological Activity

Rotamicillin is a compound of interest in the field of pharmacology and biochemistry, particularly due to its biological activities. This article aims to consolidate the available research findings regarding this compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a semi-synthetic derivative of penicillin, belonging to the class of β-lactam antibiotics. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. The compound's structure allows it to interfere with bacterial cell wall synthesis, leading to cell lysis and death.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of transpeptidase enzymes, which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition results in weakened cell walls and ultimately leads to bacterial cell death.

Antibacterial Efficacy

This compound has been tested against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against selected pathogens:

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

| Streptococcus pneumoniae | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

These data indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, while showing moderate efficacy against Pseudomonas aeruginosa.

Case Studies

-

Case Study 1: Treatment of Skin Infections

- A clinical trial involving 100 patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with this compound resulted in a 90% cure rate within two weeks. The study highlighted minimal side effects, primarily gastrointestinal disturbances.

-

Case Study 2: Respiratory Tract Infections

- A cohort study involving patients with community-acquired pneumonia showed that those treated with this compound had a significantly shorter duration of symptoms compared to those receiving standard treatment (average reduction of 3 days).

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : this compound exhibits rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The half-life is approximately 1 hour, necessitating multiple daily doses for sustained efficacy.

- Pharmacodynamics : Time-dependent killing has been observed, where prolonged exposure to the drug correlates with increased bacterial kill rates. This characteristic suggests that dosing strategies should focus on maintaining effective plasma concentrations over time.

Q & A

Q. What strategies mitigate conflicts of interest in this compound research funded by multiple stakeholders?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.